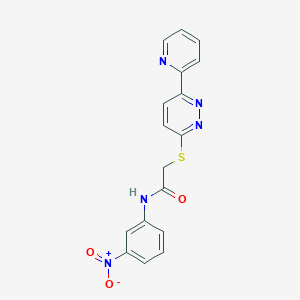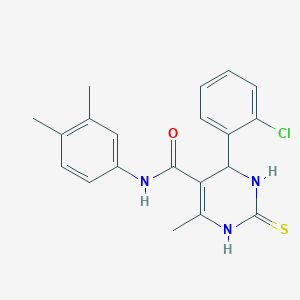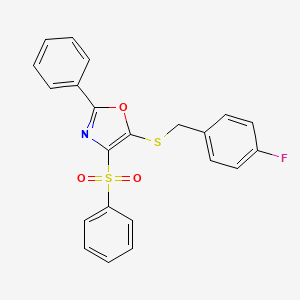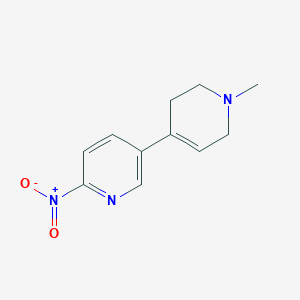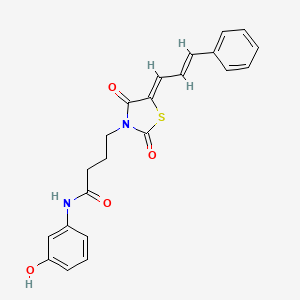![molecular formula C14H15N3O3 B2861198 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097919-20-3](/img/structure/B2861198.png)
4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .科学的研究の応用
Heterocyclic Derivative Syntheses
The synthesis and application of heterocyclic compounds, including derivatives similar to 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide, have been explored in various scientific research contexts. For instance, heterocyclic derivatives have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding compounds like tetrahydropyridinediones in satisfactory yields. These reactions were performed in methanol or methanol/acetonitrile mixtures at elevated temperatures and pressures, leading to the formation of products with potential pharmacological applications due to their unique structural features (Bacchi et al., 2005).
Photochemical Reactions
The photochemical behavior of compounds structurally related to this compound has been studied, such as the UV-irradiation-induced methoxylation and methylation of 3-pyridinecarboxamide in methanol. These studies help understand the photophysical properties and reactivities of these compounds under various conditions, which can be crucial for developing light-sensitive therapeutic agents or materials (Sugimori & Itoh, 1986).
Structural and Spectroscopic Analysis
Pyridine derivatives, including those similar to the compound , have been synthesized and analyzed to understand their structural and optical properties better. Such studies involve X-ray diffraction, IR, electronic, and fluorescence spectroscopy to explore the effects of substituents on the compounds' emission spectra. These investigations are fundamental in designing compounds with specific optical properties for applications in materials science and chemical sensing (Cetina et al., 2010).
Synthesis and Characterization of Monoamide Isomers
Research has also focused on the synthesis and characterization of monoamide isomers related to this compound. These studies involve the use of spectroscopic techniques like FT-IR, NMR, and UV-vis to understand the structural nuances and the effects of substituents on the compounds' properties. Such research aids in the development of novel compounds with potential applications in medicinal chemistry and material science (Kadir et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)7-13(17)18)14(19)16-8-10-3-5-15-6-4-10/h3-7,9H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFHJQWZMMJHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

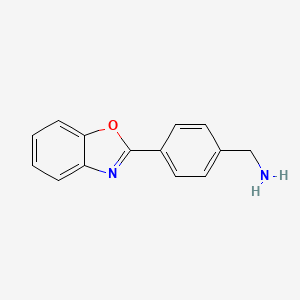
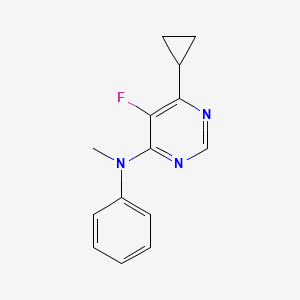
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2861121.png)
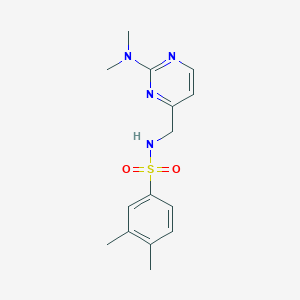

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2861125.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2861126.png)

